1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF5N3O2/c12-6-1-4(11(15,16)17)2-18-9(6)20-7(8(13)14)5(3-19-20)10(21)22/h1-3,8H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFBGLUZCKPGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C(=C(C=N2)C(=O)O)C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₁H₈ClF₅N₃O₂
- Molecular Weight : 305.65 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential in multiple therapeutic areas:
1. Anticancer Activity
Research indicates that compounds similar to this pyrazole derivative exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human colon adenocarcinoma and melanoma cell lines .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenases (COX-1 and COX-2). In vitro studies demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac, indicating promising therapeutic potential in treating inflammatory diseases .
3. Enzyme Inhibition
Inhibitory activities against several enzymes have been reported:
- Human Deacetylase Sirtuin 2 (HDSirt2)
- Carbonic Anhydrase (CA)
These enzymes are critical in various biological pathways, including cancer progression and metabolic regulation .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a related pyrazole compound on human cervical cancer cell lines (HeLa). The results showed that the compound induced apoptosis and inhibited cell proliferation with an IC50 value of approximately 45 µM, demonstrating its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory activity of the compound was assessed using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to the control group, with a percentage inhibition of 62%, suggesting its efficacy as an anti-inflammatory agent .
Data Summary Table
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares the target compound with key analogues:
Key Observations :
- Position of Carboxylic Acid: The target compound’s 4-carboxylic acid group contrasts with analogues like , which place it at position 4.
- Heterocyclic vs. Aryl Groups : Pyridine rings (as in the target compound) enhance electronic effects and binding specificity compared to simple aryl groups (e.g., ) .
Physicochemical Properties
*Estimated using fragment-based methods.
Insights :
- The pyridine ring in the target compound increases molecular weight and logP compared to simpler pyrazole derivatives .
Preparation Methods
Reaction Steps
| Step | Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Substitution and Hydrolysis | 2,2-Difluoroacetyl halide reacts with an α,β-unsaturated ester in an organic solvent (dioxane, THF, DCM, or DCE) at low temperature with an acid scavenger (triethylamine or DIPEA), followed by alkaline hydrolysis (NaOH or KOH) | Formation of α-difluoroacetyl intermediate carboxylic acid |
| 2 | Condensation and Cyclization | The intermediate is condensed with methylhydrazine aqueous solution (≥40% mass concentration) in the presence of a catalyst (NaI or KI) at low temperature (-30 to 0 °C), then heated (50–120 °C) under reduced pressure to cyclize | Formation of crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
| 3 | Purification | Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with 35–65% water content) | Pure pyrazole derivative with reduced isomer content and high chemical purity (>99.5%) |
Advantages of This Method
- High yield and purity with simplified operation
- Effective reduction of isomer impurities through controlled reaction conditions and catalyst use
- Use of readily available raw materials
- Convenient purification by recrystallization
Attachment of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl Group
While specific detailed procedures for coupling the pyridine substituent onto the pyrazole core are less directly documented in the available literature, the general approach involves:
- Utilizing a halogenated pyridine derivative (3-chloro-5-(trifluoromethyl)pyridin-2-yl) as a coupling partner
- Employing cross-coupling reactions such as Suzuki, Stille, or Buchwald–Hartwig amination to attach the pyridine ring to the pyrazole nitrogen at position 1
- Optimizing reaction conditions (catalysts, solvents, temperature) to ensure regioselectivity and high coupling efficiency
This approach is consistent with standard heterocyclic chemistry practices for constructing complex substituted pyrazole derivatives.
Summary Table of Key Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting Materials | 2,2-Difluoroacetyl halide, α,β-unsaturated ester, methylhydrazine, 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivative | Readily available or synthetically accessible |
| Solvents | Dioxane, tetrahydrofuran, dichloromethane, 1,2-dichloroethane, alcohol-water mixtures | Selected for solubility and reaction control |
| Catalysts | Sodium iodide, potassium iodide (for cyclization) | Facilitate condensation and reduce isomer formation |
| Temperature | Low temperature for substitution and condensation (-30 to 0 °C), heating for cyclization (50–120 °C) | Critical for selectivity and yield |
| Purification | Recrystallization from alcohol-water mixtures | Achieves >99.5% purity |
| Yield | Typically >75% for pyrazole intermediate | High efficiency reported |
Q & A
Q. What are the common synthetic routes for preparing 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves multi-step procedures starting with halogenated pyridine and pyrazole precursors. A representative method includes:
Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the trifluoromethylpyridinyl moiety to the pyrazole core. For example, dichloromethane (DCM) or DMF solvents with Pd(PPh₃)₄ as a catalyst under inert conditions .
Functionalization : Introduction of the difluoromethyl group via nucleophilic substitution or radical-mediated fluorination.
Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF/MeOH mixtures .
Q. What spectroscopic methods are critical for characterizing this compound?
Standard techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions. Fluorine-containing groups (e.g., CF₃, CHF₂) exhibit distinct splitting patterns .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns for Cl/F-containing fragments .
- Infrared (IR) spectroscopy : Identification of carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole/pyridine ring vibrations .
Q. What biological targets or therapeutic areas are associated with this compound?
Pyrazole-carboxylic acid derivatives are studied for:
- Enzyme inhibition : Potential activity against NADH:ubiquinone oxidoreductase or coagulation factors (e.g., Factor Xa) due to electron-withdrawing groups enhancing binding affinity .
- Agrochemical applications : Trifluoromethyl and chloro groups improve pesticidal activity by enhancing metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the pyrazole-pyrrolidinone intermediate?
Key factors include:
- Catalyst selection : Pd(PPh₃)₄ in deoxygenated DMF improves coupling efficiency for pyridine-pyrazole hybrids .
- Temperature control : Maintaining 80–100°C during cyclization steps minimizes side reactions .
- Purification strategies : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) resolves regioisomeric impurities .
Q. How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl) influence bioactivity?
- Lipophilicity and metabolic stability : Difluoromethyl (CHF₂) groups reduce logP compared to CF₃, potentially improving solubility while retaining electronegativity .
- Steric effects : Bulkier substituents at the pyrazole 5-position may hinder target binding, as observed in SAR studies of Factor Xa inhibitors .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Q. How are computational methods applied to predict the compound’s binding mode?
- Docking studies : Molecular docking with AutoDock Vina into Factor Xa’s S1/S4 pockets identifies key interactions (e.g., hydrogen bonds with Gln192 and π-π stacking with Tyr99) .
- MD simulations : 100-ns simulations in explicit solvent assess conformational stability of the pyridine-pyrazole scaffold .
Q. What analytical techniques quantify trace impurities in bulk synthesis?
- HPLC-DAD/ELSD : Reverse-phase C18 columns (ACN/0.1% TFA mobile phase) detect residual solvents or dehalogenation byproducts .
- X-ray crystallography : Resolves regiochemical ambiguities in pyrazole derivatives, as demonstrated for ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole carboxylates .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
